Fmoc-L-beta-homoproline

Description

Significance of Non-Canonical Amino Acids in Peptide Chemistry

For decades, drug discovery has drawn inspiration from nature's palette of 20 standard amino acids, the fundamental components of proteins and peptides that govern nearly all cellular activities. nih.gov However, medicinal chemists are increasingly turning to non-canonical amino acids (ncAAs) to design peptides with improved drug-like characteristics. nih.govacs.org The incorporation of ncAAs into peptide chains is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced stability against enzymatic degradation and improved pharmacokinetic profiles. nih.govuminho.pt

The use of ncAAs allows for the fine-tuning of properties such as solubility, metabolic stability, and bioavailability. nih.gov These modified amino acids can introduce conformational constraints, leading to more defined secondary structures, or introduce novel chemical functionalities. nih.govacs.org This expansion of the amino acid toolbox has been particularly impactful in the development of macrocyclic peptides and other complex peptide architectures, opening up new avenues for targeting both intracellular and extracellular disease targets. nih.gov The inspiration for using ncAAs is partly derived from nature itself, with many non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides featuring these unique building blocks. nih.govwiley.com

Overview of Beta-Amino Acids in Peptide and Peptidomimetic Design

Beta-amino acids are structural isomers of their alpha-amino acid counterparts, distinguished by the presence of two carbon atoms separating the amino and carboxyl functional groups, instead of one. nih.gov This seemingly subtle change has profound implications for the resulting peptide's structure and function. The incorporation of beta-amino acids into peptide backbones has proven to be a highly effective strategy for creating peptidomimetics with significant biological activity and, crucially, enhanced resistance to proteolytic degradation. nih.govresearchgate.net

The structural diversity of beta-amino acids is vast. For any given side chain, a beta-amino acid can exist as one of four possible diastereoisomers due to the presence of two chiral centers (at the C2 and C3 carbons). nih.gov This inherent stereochemical complexity, combined with the potential for disubstitution, provides immense scope for molecular design and the creation of novel peptide structures. nih.gov Peptides containing beta-amino acids, known as β-peptides (if composed exclusively of beta-amino acids) or α,β-peptides (if containing a mix), can adopt well-defined secondary structures, including helices and turns, that are distinct from those of natural peptides. acs.orgupc.edu This ability to control conformation, coupled with their proteolytic stability, makes beta-amino acids invaluable tools in the design of receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides. nih.govresearchgate.netacs.org

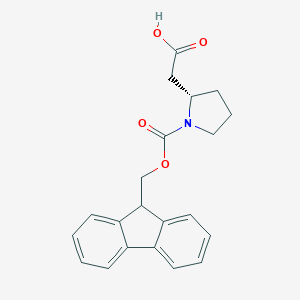

Definition and Structural Features of Fmoc-L-beta-homoproline

This compound is a synthetic amino acid derivative that combines the structural rigidity of a proline analogue with the unique properties of a beta-amino acid, all while being prepared for use in peptide synthesis through the attachment of an Fmoc protecting group. chemimpex.com Its systematic IUPAC name is 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid. nih.gov This compound is a valuable reagent in the synthesis of modified peptides, contributing to the development of novel therapeutics and research tools. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 193693-60-6 nih.gov |

| Molecular Formula | C21H21NO4 nih.govchemsrc.com |

| Molecular Weight | 351.4 g/mol chemimpex.comnih.govbiocrick.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥95% to ≥98.0% (HPLC) chemimpex.com |

| Optical Rotation | [a]D = -33.0 ± 3º (C=1 in DMF) chemimpex.com |

| Storage Temperature | 2-8°C |

This table is interactive. Click on the headers to sort.

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a crucial component of this compound, serving as a temporary protecting group for the amino function. chemimpex.comwikipedia.org In the realm of solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the N-terminus of the amino acid while the carboxyl group is activated for peptide bond formation. americanpeptidesociety.org

The Fmoc group is renowned for its base-lability, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This is a key advantage of the Fmoc strategy over the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. americanpeptidesociety.org The mildness of Fmoc deprotection minimizes side reactions and is compatible with a wide range of sensitive or modified amino acids, making it the preferred method for synthesizing complex and modified peptides. americanpeptidesociety.orgnih.gov

Another practical advantage of the Fmoc group is that its removal releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov This property allows for the real-time monitoring of the deprotection step, providing a useful indicator of the synthesis progress. total-synthesis.com The Fmoc group is also orthogonal to many other protecting groups used for amino acid side chains, which are typically acid-labile. total-synthesis.com This orthogonality ensures that only the N-terminal Fmoc group is removed during each cycle of peptide synthesis, leaving the side-chain protecting groups intact until the final cleavage from the resin. wikipedia.org

Structural Characteristics of the Beta-Homoproline Moiety

The beta-homoproline moiety is what imparts the unique conformational properties to peptides incorporating this building block. As a beta-amino acid, it introduces an additional methylene (B1212753) group into the peptide backbone compared to the natural alpha-amino acids. upc.edu Specifically, it is a homologated version of proline, where the carboxylic acid group is attached to a carbon that is beta to the nitrogen atom within the pyrrolidine (B122466) ring. upc.edu

This structural modification has several important consequences. The pyrrolidine ring of proline is known to introduce significant conformational constraints, often inducing turns in a peptide chain. uminho.pt Beta-homoproline retains this cyclic constraint but with increased flexibility due to the additional carbon in the backbone. Studies have shown that the incorporation of beta-homoproline can act as an excellent inducer of secondary structures, such as pseudo-gamma-turns or pseudo-beta-turns, within cyclic peptides.

The presence of the beta-amino acid structure also contributes to the metabolic stability of the resulting peptide. researchgate.netupc.edu The altered backbone is not recognized as efficiently by proteases, the enzymes responsible for peptide degradation, leading to a longer biological half-life. nih.govresearchgate.net This enhanced stability is a highly desirable trait in the development of peptide-based drugs. chemimpex.com

Historical Context and Evolution of its Research Applications

The exploration of beta-amino acids dates back several decades, but their systematic application in peptide design is a more recent development. ethz.ch The synthesis and incorporation of beta-amino acids like beta-homoproline became more feasible with advancements in synthetic organic chemistry and solid-phase peptide synthesis techniques. nih.govresearchgate.net The introduction of the Fmoc protecting group by Carpino and Han in the 1970s was a pivotal moment, eventually leading to its widespread adoption in SPPS and facilitating the use of modified amino acids. nih.govtotal-synthesis.com

Initially, research focused on understanding the fundamental conformational effects of incorporating beta-amino acids into peptides. ethz.ch Spectroscopic methods were employed to study how these residues influence the secondary structure of peptides in solution. As the understanding of their structural impact grew, so did the interest in their potential therapeutic applications.

In recent years, this compound has been utilized in a variety of research areas. It is a key building block in the synthesis of peptidomimetics designed as enzyme inhibitors, receptor antagonists, and antimicrobial agents. researchgate.netacs.orgfrontiersin.org For example, it has been incorporated into cyclic peptides designed as integrin antagonists, which have potential applications in studying cell-cell and cell-extracellular matrix interactions. Its use has also been noted in the development of growth hormone secretagogue receptor antagonists. google.com The ability of this compound to enhance stability and induce specific conformations continues to make it a valuable tool for researchers in medicinal chemistry, biochemistry, and drug discovery. chemimpex.comthermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGOUDZWCDFFC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375823 | |

| Record name | Fmoc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-60-6 | |

| Record name | Fmoc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-beta-homoproline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fmoc L Beta Homoproline and Its Derivatives

Homologation Strategies from Alpha-Amino Acids

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a foundational strategy for converting readily available α-amino acids into their β-amino acid counterparts.

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids, making it highly suitable for transforming α-amino acids into β-amino acids. wikipedia.orgorganic-chemistry.org The reaction sequence involves the conversion of an N-protected α-amino acid, such as L-proline, into its acid chloride. This intermediate is then reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.org The crucial step is the subsequent Wolff rearrangement of the diazoketone, which is typically catalyzed by a metal such as silver(I) or promoted thermally or photochemically. organic-chemistry.org This rearrangement produces a ketene (B1206846) intermediate, which is trapped by a nucleophile like water, alcohol, or an amine to yield the desired β-amino acid or its derivative. organic-chemistry.org

Modifications to the classical procedure have been developed to improve safety and efficiency. For instance, the Newman-Beal modification involves adding triethylamine (B128534) to the diazomethane solution to scavenge the HCl generated during the formation of the acid chloride, which prevents the formation of α-chloromethylketone side-products. wikipedia.org Furthermore, ultrasound-promoted Wolff rearrangement has been shown to be an effective technique for the synthesis of Fmoc-β-homoamino acids. organic-chemistry.org The Kowalski ester homologation presents a safer alternative that avoids the use of the hazardous diazomethane. organic-chemistry.org However, studies have shown that the success of the Kowalski protocol can be highly dependent on the choice of the nitrogen-protecting group, with N-benzyl groups often providing superior yields compared to N-Boc groups for proline derivatives. uniroma1.it

Table 1: Comparison of Homologation Strategies for Proline Derivatives

| Method | Key Reagents | Intermediate | Key Features | Ref. |

| Arndt-Eistert | Acid Chloride, Diazomethane, Ag₂O | α-Diazoketone, Ketene | Widely used for β-amino acid synthesis; can be promoted by ultrasound. | wikipedia.orgorganic-chemistry.org |

| Kowalski Homologation | N-Protected Amino Ester, CH₂Br₂, LTMP, LHMDS | Ynolide | Avoids hazardous diazomethane; yield is sensitive to N-protecting group. | organic-chemistry.orguniroma1.it |

The Nef reaction provides a robust, multi-step pathway for converting α-amino acids into N-protected β³-amino acids with high stereochemical fidelity. researchgate.netresearchgate.net This synthetic route overcomes limitations found in other homologation methods. researchgate.net The process begins with an N-protected α-amino acid, which is converted into a corresponding N-protected amino aldehyde. This aldehyde then undergoes a reaction to form an N-protected γ-amino nitroalkane. researchgate.net

The final and key step is the Nef reaction, which converts the nitroalkane into the target N-protected β³-amino acid. researchgate.net This transformation is typically conducted under mild conditions and proceeds without significant racemization, preserving the stereochemical integrity of the original α-amino acid. researchgate.net This methodology is particularly valuable for creating β-amino acids with substitution at the C3 position, which are important for designing peptidomimetics with specific conformational properties. researchgate.net

Table 2: General Steps for Nef Reaction-Based β³-Amino Acid Synthesis

| Step | Starting Material | Product | Purpose | Ref. |

| 1 | N-Protected α-Amino Acid | N-Protected Amino Aldehyde | Generation of the aldehyde functionality. | researchgate.net |

| 2 | N-Protected Amino Aldehyde | N-Protected γ-Amino Nitroalkane | Introduction of the nitro group precursor. | researchgate.net |

| 3 | N-Protected γ-Amino Nitroalkane | N-Protected β³-Amino Acid | Conversion of the nitro group to a carboxylic acid via Nef reaction. | researchgate.netresearchgate.net |

Modified Arndt-Eistert Reaction Approaches

Stereoselective Synthesis of Beta-Homoproline Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure β-homoproline derivatives, which are essential for their application in chiral drugs and peptides.

A powerful strategy for constructing the pyrrolidine (B122466) ring of substituted β-homoprolines involves an intramolecular C-H insertion reaction mediated by a rhodium catalyst. thieme-connect.comthieme-connect.com This method allows for the synthesis of a range of β-homoprolines with high anti-selectivity. thieme-connect.com The key step is the generation of a rhodium alkyl nitrene intermediate from a precursor such as a substituted isoxazolidin-5-one. acs.orgnih.gov

In the presence of a rhodium catalyst, like the Du Bois catalyst Rh₂(esp)₂, the N-O bond of the isoxazolidin-5-one cleaves to form the reactive rhodium nitrenoid. acs.orgnih.gov This intermediate then undergoes an intramolecular C-H insertion, cyclizing to form the pyrrolidine ring of the β-homoproline derivative. thieme-connect.com This reaction can be performed on a gram scale with low catalyst loading and produces unprotected spirocyclic β-amino acids that are otherwise difficult to access. acs.org The resulting carboxylic acid group serves as a versatile handle for further chemical modifications. thieme-connect.com

Table 3: Research Findings on Rhodium-Catalyzed β-Homoproline Synthesis

| Catalyst | Precursor | Key Transformation | Selectivity | Ref. |

| Rhodium(II) carboxylate | Substituted Isoxazolidin-5-one | Intramolecular C-H Insertion | High anti-diastereoselectivity | thieme-connect.comacs.org |

| Rh₂(esp)₂ | Substituted Hydroxylamine | Intramolecular C(sp³)-H Amination | High regioselectivity for allylic C-H bonds | nih.gov |

The synthesis of β²,²-amino acids, which possess a quaternary carbon center adjacent to the nitrogen atom, presents a significant synthetic challenge. researchgate.net Several catalytic asymmetric methods have been developed to address this. One notable approach is the organocatalytic enantioselective aminomethylation of ketenes using stable N,O-acetals, which provides chiral β²,²-amino esters with high enantiomeric ratios. researchgate.net

Another innovative one-pot method utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the reaction between diverse bis-silyl ketene acetals and a silylated aminomethyl ether. acs.orgnih.gov This process is followed by a simple hydrolytic workup to yield free β²-amino acids in high yields and excellent enantioselectivity. acs.orgnih.gov Additionally, L-proline itself can catalyze direct asymmetric Mannich reactions between N-PMP protected α-imino ethyl glyoxylate (B1226380) and α,α-disubstituted aldehydes, affording quaternary β-formyl α-amino acid derivatives that can be converted into the desired quaternary β-amino acids. nih.gov These strategies provide access to β-homoproline derivatives with geminal substituents at the α-position (C2 of the pyrrolidine ring).

Palladium-catalyzed decarboxylative allylation has emerged as a proficient method for the stereoselective construction of the all-carbon quaternary center in β²,²-amino acids. wiley.comnih.gov This strategy often employs 4-substituted isoxazolidin-5-ones as substrates. wiley.comwiley.com In the presence of a palladium catalyst, such as Pd(dmdba)₂, and a chiral ligand like a Trost ligand, these substrates undergo decarboxylative allylation in a highly stereoselective manner. wiley.comwiley.com

The resulting allylated products contain an N-O bond that serves as a traceless protecting group for the β-amino acid. wiley.comnih.gov This bond can be readily cleaved, or it can be used directly in amide formation with α-ketoacids derived from Fmoc-protected α-amino acids. wiley.comnih.gov This latter feature provides an expedited route to α/β²,²-dipeptides that are ready for use in Fmoc-based solid-phase peptide synthesis (SPPS), making this methodology particularly attractive for peptide chemistry. wiley.comnih.gov The versatility of this reaction allows for the synthesis of a range of previously inaccessible β²,²-amino acids. wiley.com

Table 4: Catalytic Systems for Decarboxylative Allylation

| Catalyst System | Substrate | Product Type | Key Advantage | Ref. |

| Pd(dmdba)₂ / Trost Ligand | 4-Substituted Isoxazolidin-5-ones | Allylated β²,²-Amino Acid Precursors | High stereoselectivity; products are ready for Fmoc-SPPS. | wiley.comwiley.com |

| Pd-Catalyst / PHOX Ligand | N-Boc-protected piperazin-2-ones | Chiral gem-Disubstituted Piperazinones | High yields and enantioselectivity for N-heterocycles. | rsc.org |

Catalytic Asymmetric Synthesis of Beta2,2-Amino Acids

Incorporation into Complex Molecular Architectures

The integration of Fmoc-L-beta-homoproline and related β-amino acids into sophisticated molecular frameworks often relies on powerful one-pot reactions that can generate significant molecular complexity from simple starting materials.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds for drug discovery. researchgate.net Isocyanide-based multicomponent reactions (IMCRs) are especially relevant for synthesizing peptidomimetics due to the peptide-like nature of their products. researchgate.net

One of the most significant applications of MCRs in this context is the synthesis of cyclic constrained peptidomimetics, such as β-lactams. nih.govbeilstein-journals.org β-Lactams, known for their role as antibiotics, also exhibit inhibitory activity against various enzymes, making them attractive therapeutic targets. nih.govbeilstein-journals.org The Ugi four-center three-component reaction (U-4C-3CR), a variant of the Ugi reaction, can be employed to synthesize bicyclic β-lactams from monocyclic β-amino acids. In this reaction, the β-amino acid acts as a bifunctional component, providing both the amine and carboxylic acid groups necessary for the reaction cascade. nih.govbeilstein-journals.org By varying the cyclic β-amino acid, aldehyde, and isocyanide components, a diverse range of β-lactam structures can be accessed efficiently. nih.govbeilstein-journals.org

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically combining a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. beilstein-journals.org Fmoc-protected β-amino acids can be directly utilized as the carboxylic acid component in these reactions. nih.gov However, a more sophisticated strategy involves using the Fmoc-β-amino acid as a precursor to one of the other components.

Research has demonstrated the synthesis and application of chiral Nβ-Fmoc-amino alkyl isocyanides, which are derived from Nβ-Fmoc-amino acids. nih.govbeilstein-journals.org These chiral isocyanides have been successfully used as substrates in Ugi reactions to generate functionalized β-lactam peptidomimetics with a high degree of stereochemical control. researchgate.netnih.govbeilstein-journals.org For instance, the reaction between these chiral isocyanides, L-aspartic acid α-methyl esters, and various aldehydes yields β-lactam-linked peptidomimetics with good yields and high diastereoselectivities. nih.govbeilstein-journals.org This highlights the utility of the Fmoc-β-amino acid scaffold in guiding the stereochemical outcome of complex reactions.

Table 1: Ugi Reaction for β-Lactam Peptidomimetic Synthesis This table is interactive. You can sort and filter the data.

| Reactant Type | Example Compound/Moiety | Role in Reaction | Reference |

|---|---|---|---|

| Isocyanide | Chiral Nβ-Fmoc-amino alkyl isocyanide | Provides isocyanide carbon and chiral control | nih.gov, beilstein-journals.org |

| Carboxylic Acid | L-aspartic acid α-methyl ester | Provides carboxylate group | nih.gov, beilstein-journals.org |

| Amine | (Internal to β-amino acid) | Acts as bifunctional starting material | nih.gov, beilstein-journals.org |

| Aldehyde | Various organic aldehydes | Provides carbonyl carbon | nih.gov, beilstein-journals.org |

| Product | β-Lactam-linked peptidomimetic | Constrained peptide mimic | nih.gov, beilstein-journals.org |

Multicomponent Reactions for Constrained Peptidomimetics

Derivatization Strategies for Analytical and Functional Purposes

Beyond incorporation into peptide chains, this compound and its derivatives can be chemically modified to serve as analytical tools or to impart specific functions.

The standard use of this compound in solid-phase peptide synthesis (SPPS) inherently involves N-terminal derivatization. Following its coupling to a resin or growing peptide chain, the Fmoc protecting group is removed with a mild base like piperidine (B6355638), exposing the secondary amine of the proline ring. nih.gov This newly freed N-terminus is then available for further reaction, most commonly forming a peptide bond with the next amino acid. However, it can also be capped, for example, by acetylation with acetic anhydride, to create a neutral terminus. nih.gov

Functionally, the β-homoproline structure itself can act as a rigid linker in more complex molecules. In one study, a linker containing β-homoproline was used to connect a recognition element to a reactive warhead in an activity-based probe (ABP). nih.gov The rigidity imparted by the pyrrolidine ring of the homoproline was a key design feature, although in this specific application, a more flexible β-alanine linker resulted in a more potent probe. nih.gov This demonstrates the strategic use of β-homoproline's structural properties to control the conformation and activity of a final product.

Fluorescent labeling is a critical tool for studying peptides and proteins. Derivatization can be performed to attach a fluorescent tag, often at the N-terminus of a peptide after the final Fmoc group has been removed. A common reagent for this purpose is fluorescein (B123965) isothiocyanate (FITC), which reacts with the free amine to form a stable, highly fluorescent derivative. univie.ac.at

Notably, the Fmoc (fluorenylmethoxycarbonyl) group itself is fluorescent. It exhibits an excitation wavelength of approximately 260 nm and an emission wavelength of around 315 nm. univie.ac.at This intrinsic property allows this compound and peptides containing it to be detected and quantified using HPLC with a fluorescence detector, eliminating the need for a separate derivatization step to introduce a fluorophore. univie.ac.atresearchgate.net Furthermore, β-peptides have been functionalized with fluorescent labels to create probes for Förster resonance energy transfer (FRET) measurements, enabling the study of peptide folding and interactions. ethz.ch

Conformational Analysis and Structural Impact of Fmoc L Beta Homoproline Within Peptides

Influence on Peptide Backbone Conformation

The presence of Fmoc-L-beta-homoproline within a peptide sequence significantly directs the conformation of the peptide backbone. This influence stems from the inherent rigidity of its pyrrolidine (B122466) ring and the altered spacing of amide bonds compared to its α-amino acid counterpart, proline.

Induction of Secondary Structures (e.g., Turns, Helices)

This compound is recognized as a potent inducer of well-defined secondary structures in peptides. Its incorporation can stabilize specific turn and helical motifs, which are crucial for molecular recognition and biological function.

Turn Structures: Research has demonstrated that β-homoproline is an excellent inducer of turn structures, particularly pseudo-γ-turns and, less frequently, pseudo-β-turns, when incorporated into cyclic peptides. This turn-inducing capability is critical in the design of peptidomimetics that aim to replicate the bioactive conformation of native peptide loops. The constrained nature of the pyrrolidine ring helps to pre-organize the peptide backbone into a turn-like conformation, reducing the entropic penalty of folding.

Helical Structures: While turns are a common motif, the regular incorporation of β-amino acids like β-homoproline can lead to the formation of novel helical structures, such as the 314-helix. scilit.com The stability and type of helix formed are dependent on the sequence and the stereochemistry of the constituent β-amino acids. The Fmoc protecting group, while primarily for synthesis, can also influence the local conformation in solution studies of short, protected peptides.

The following table summarizes the influence of β-homoproline on peptide secondary structures based on various studies.

| Peptide Type | Induced Secondary Structure | Reference |

| Cyclic Hexapeptides | Pseudo-γ-turn, Pseudo-β-turn | |

| Cyclic Pentapeptides | Pseudo-γ-turn, Pseudo-β-turn | |

| Cyclic Tetrapeptides | Pseudo-γ-turn, Pseudo-β-turn | |

| Oligopeptides | 314-helix | scilit.com |

Analysis of Pyrrolidine Puckering Geometry in Beta-Homoproline Analogues

The puckering is defined by the dihedral angles χ1 and χ2. kvinzo.com In proline-containing peptides, the Cγ-endo pucker is often preferred. kvinzo.com However, for N-acetylated β-prolines like β-homoproline, an exo pucker is predicted to be the preferred conformation. kvinzo.comresearchgate.net This preference for an exo pucker places the Cα and Cβ substituents in a pseudoequatorial orientation, which can influence the orientation of adjacent residues in a peptide chain. The bulky Fmoc group attached to the nitrogen atom can further influence this puckering equilibrium.

Stereochemical Effects on Peptide Structure and Dynamics

The stereochemistry of the chiral centers in this compound is a critical determinant of the three-dimensional structure and dynamic properties of the resulting peptides.

Impact of Chirality on Beta-Peptide Folding

Chirality plays a fundamental role in directing the folding of β-peptides. researchgate.net The specific (S)-configuration at the C2 position of the pyrrolidine ring in L-beta-homoproline dictates a particular spatial arrangement of the backbone and side chains. This, in turn, influences the propensity to form specific secondary structures.

Heterochiral vs. Homochiral Peptides: Studies on peptides containing both L- and D-amino acids (heterochiral) have shown that they can adopt unique folding patterns compared to their homochiral (all L- or all D-) counterparts. nih.gov While this article focuses on L-beta-homoproline, it is important to recognize that the stereochemical information encoded in the monomer is amplified at the polymer level, leading to distinct structural outcomes. nih.gov

Stabilization of Specific Conformational States

The incorporation of this compound can stabilize specific conformational states that might otherwise be transient or less populated in peptides composed solely of α-amino acids. The rigidity of the pyrrolidine ring reduces the number of accessible conformations for the peptide backbone in its vicinity.

This pre-organization can be advantageous in several ways:

It can lock a peptide into its bioactive conformation, potentially increasing its affinity for a biological target.

It can enhance the stability of the peptide against enzymatic degradation, as proteases often recognize and cleave peptides in specific extended conformations. chemimpex.com

The following table highlights the key stereochemical features of this compound and their impact on peptide structure.

| Stereochemical Feature | Impact on Peptide Structure | Reference |

| (S)-Configuration at C2 | Directs specific folding pathways | |

| Rigid Pyrrolidine Ring | Reduces conformational flexibility, stabilizes specific conformers | |

| Chiral Monomer | Enables the design of predictable foldamers | researchgate.net |

Spectroscopic Methods for Conformational Elucidation

A combination of spectroscopic techniques is essential for the detailed conformational analysis of peptides containing this compound. These methods provide insights into the secondary structure, hydrogen bonding patterns, and the puckering of the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle constraints that define the peptide's conformation. For peptides with β-homoproline, NMR can be used to determine the puckering of the pyrrolidine ring and to identify the presence of turns and other secondary structures. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The characteristic CD spectra of α-helices, β-sheets, and turns allow for the qualitative and sometimes quantitative assessment of the secondary structure content. For β-peptides, unique CD signatures corresponding to structures like the 314-helix have been identified. scilit.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the hydrogen-bonding patterns within a peptide, which are indicative of stable secondary structures. The frequency of the amide I band (primarily C=O stretching) is particularly sensitive to the type of secondary structure present.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This can reveal precise bond lengths, bond angles, and dihedral angles, offering definitive evidence for specific secondary structures and pyrrolidine ring puckering.

The following table summarizes the application of various spectroscopic methods in the conformational analysis of β-homoproline-containing peptides.

| Spectroscopic Method | Information Obtained | Reference |

| NMR Spectroscopy | 3D structure in solution, dihedral angles, inter-proton distances, ring puckering | nih.gov |

| CD Spectroscopy | Secondary structure content (helices, turns) | scilit.com |

| FTIR Spectroscopy | Hydrogen bonding patterns, secondary structure | |

| X-ray Crystallography | High-resolution solid-state structure | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides in solution, providing data under near-physiological conditions. researchgate.netuzh.ch For peptides containing β-amino acids such as L-beta-homoproline, NMR analysis is essential for understanding their conformational influence. researchgate.net The insertion of β-homoproline can lead to unique and sometimes unexpected peptide conformations. researchgate.net

Two-dimensional NMR methods, particularly those that detect the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE), are used to identify long-range proton-proton correlations. acs.org These correlations provide distance restraints that are critical for calculating the peptide's structure. The analysis of φ and ψ dihedral angles, which describe the rotation around the N–Cα and Cα–C bonds respectively, is fundamental to defining the peptide's secondary structure. acs.org

In peptides containing β-homoproline, NMR studies have revealed the formation of distinct turn structures. For instance, the analysis of cyclic pentapeptides incorporating (S)-β-Hpro (L-beta-homoproline), when combined with molecular dynamics, identified a conformation in trifluoroethanol (TFE) characterized by a bifurcated hydrogen bond. This bond stabilizes a pseudo-γ-turn with the β-homoproline at the central position, which is nested within a pseudo-β-turn where the β-homoproline is in the i+1 position. researchgate.net It is also important to note that peptides incorporating proline analogues like β-homoproline can exist as a mixture of multiple isomers due to the cis/trans isomerization of the Xxx-Pro peptide bond, which can be resolved and analyzed by NMR. researchgate.net

The interpretation of NMR data for β-peptides is often complex and is therefore frequently coupled with computational modeling to refine the structural ensembles. researchgate.net

| NMR Finding | Peptide System | Key Structural Feature | Reference |

| Pseudo-γ-turn & Pseudo-β-turn | Cyclic pentapeptide with L-beta-homoproline | Bifurcated hydrogen bond | researchgate.net |

| Mixture of Isomers | Peptides with β-homo-proline | Cis/trans isomerization of the Xxx-Pro bond | researchgate.net |

| β-Hairpin | Linear peptide (IYSNPDGTWT) | Type I β-turn plus a G1 β-bulge | acs.org |

Vibrational Circular Dichroism (VCD) Studies on Beta-Amino Acid Containing Peptides

Vibrational Circular Dichroism (VCD) spectroscopy is a specialized analytical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netmdpi.com It has become a significant tool for determining the absolute configuration and conformation of peptides and proteins in solution. researchgate.netnih.gov VCD is particularly well-suited for investigating the structural impact of incorporating β-amino acids into peptide backbones. acs.orgotka-palyazat.hu

The VCD spectra of peptides are typically analyzed in the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) regions. nih.gov The signs and intensities of the VCD bands in these regions are highly sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and turns. researchgate.netnih.gov For instance, an α-helix typically shows a characteristic positive couplet in the amide I region. researchgate.net The interpretation of experimental VCD spectra is often supported by quantum chemical calculations, which can compute the theoretical spectra for different possible conformers. acs.org

Studies on cyclic peptides containing other β-amino acids, such as trans-2-aminocyclopentane carboxylic acid (Acpc) and trans-2-aminocyclohexane carboxylic acid (Achc), have demonstrated the utility of VCD in conformational analysis. acs.org The good agreement between VCD spectral data and NMR-based structures highlights the applicability of VCD for studying small cyclic peptides. acs.org While VCD spectra can be very sensitive to minor local structural variations, this sensitivity also allows for a detailed conformational picture. researchgate.net The underlying mechanism for the intense VCD signals in the amide regions is primarily the through-space coupling of electric dipoles, with intramolecular hydrogen bonds playing a critical role in determining the VCD intensities. nih.gov

| VCD Spectral Feature | Associated Secondary Structure | Reference |

| Positive Couplet (Amide I) | α-helix | researchgate.net |

| Two Separated Negative Bands (Amide I') | Antiparallel β-sheet | researchgate.net |

| Negatively Biased Negative Couplet | Unordered Form | researchgate.net |

Computational Modeling and Molecular Dynamics Simulations of Beta-Homoproline Containing Peptides

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for investigating the conformational dynamics and structural landscapes of peptides containing β-homoproline. researchgate.netnih.gov These methods complement experimental techniques like NMR and VCD by providing an atomistic-level view of peptide folding, stability, and interactions over time. researchgate.netethz.ch

MD simulations have been successfully employed to study peptides containing L-beta-homoproline. In one study, supervised molecular dynamics (SuMD) was used to investigate the molecular recognition pathway of a cyclic tetrapeptide inhibitor containing L-beta-homoproline binding to the protein thrombin. frontiersin.org The simulations were able to reproduce the experimentally determined X-ray crystallography binding mode with high accuracy, achieving a minimum root-mean-square deviation (RMSD) of 1.4 Å when compared to a reference simulation trajectory. frontiersin.org

In another example, the combination of NMR spectroscopy and MD simulations was used to determine the conformation of β-homoproline-containing pentapeptides in different solvents. researchgate.netresearchgate.net These simulations were crucial in identifying and characterizing complex hydrogen-bonding networks, such as a bifurcated hydrogen bond that stabilizes a pseudo-γ-turn. researchgate.net The results from these combined studies also suggest that replacing a standard proline with β-homoproline can increase the flexibility of the peptide backbone. researchgate.net Force fields like GROMOS have proven effective in describing the folding of various β-peptide secondary structures that were initially identified through NMR spectroscopy, lending further confidence to the simulation results. ethz.ch

| Simulation Type | Peptide System | Key Finding | Reference |

| Supervised Molecular Dynamics (SuMD) | Cyclic tetrapeptide with L-beta-homoproline | Reproduced X-ray binding mode to thrombin with a minimum RMSD of 1.4 Å. | frontiersin.org |

| Molecular Dynamics (MD) with NMR | Cyclic pentapeptide with L-beta-homoproline | Characterized a bifurcated hydrogen bond stabilizing a pseudo-γ-turn. | researchgate.net |

| Molecular Dynamics (MD) | General β-peptides | The GROMOS force field effectively describes the folding of experimentally determined β-peptidic secondary structures. | ethz.ch |

Applications in Advanced Peptide Chemistry and Drug Development

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-beta-homoproline

Synthesis of Bioactive Peptides and Cyclic Structures

The incorporation of this compound into peptides can significantly enhance their biological activity and stability. chemimpex.comchemimpex.com This is due to the conformational constraints imposed by the six-membered ring, which can lock the peptide into a bioactive conformation. nih.gov

This compound is a valuable tool for creating cyclic peptides. chemimpex.com Cyclization is a common strategy in drug development to improve the metabolic stability and receptor binding affinity of peptides. The defined turn that β-homoproline can induce is particularly useful for constructing these cyclic structures.

In one study, this compound was used to synthesize a library of cyclic peptides. Another research effort focused on developing orally bioavailable cyclic peptides kept the β-homoproline and a chlorothiophene group constant while varying other parts of the molecule to improve permeability and metabolic stability. nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. acs.org this compound is a key building block in the design and synthesis of these valuable compounds. chemimpex.comchemimpex.com

Mimicry of Natural Amino Acids for Enhanced Properties

The incorporation of β-amino acids like β-homoproline into peptide sequences is a promising strategy for creating new medicinal compounds with distinct properties. nih.gov By replacing natural α-amino acids with their β-homologues, it is possible to modulate the conformation, biological activity, and metabolic stability of peptides. nih.govacs.org

This compound's ability to mimic natural amino acids while offering increased stability makes it an attractive choice for researchers aiming to optimize the pharmacological properties of their compounds. chemimpex.com The additional methylene (B1212753) group in the backbone of β-amino acids, contrary to what might be expected, can actually reduce the conformational freedom of the peptide, leading to more defined structures. acs.org

Development of Constrained Peptidic Scaffolds

The development of conformationally constrained peptides is a major focus in medicinal chemistry, as restricting a peptide's structure to its bioactive conformation can lead to significant increases in binding affinity and specificity. nih.gov The cyclic nature of L-homoproline makes it an excellent building block for creating such constrained scaffolds. beilstein-journals.org

The pyrrolidine (B122466) ring of proline and its analogues plays a crucial role in determining the secondary and tertiary structure of peptides. beilstein-journals.org By incorporating this compound, chemists can create peptidic structures with well-defined turns and folds, mimicking the secondary structures of proteins. This has been applied in the development of α-helical probes for enzymes like calpain, where β-homoproline provided more rigidity to a linker region compared to β-alanine. nih.gov

Modulation of Peptide Stability and Bioactivity

The introduction of this compound into a peptide sequence can profoundly influence its three-dimensional structure, which in turn affects its stability and biological activity. chemimpex.com The conformational rigidity imposed by the beta-homoproline ring helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity for biological targets. This structural constraint is a key strategy in designing peptide mimetics with improved therapeutic profiles. researchgate.net

A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of β-amino acids like L-beta-homoproline is a widely recognized strategy to overcome this limitation. acs.org Peptides containing β-amino acids often exhibit a marked increase in resistance to enzymatic degradation. This is because the altered backbone structure is not readily recognized by the active sites of common proteases. acs.org

Research has demonstrated that the inclusion of beta-homoproline can significantly enhance a peptide's stability against enzymatic breakdown. For instance, studies on angiotensin II analogues showed that increasing the carbon chain length in the peptide backbone resulted in very little to no degradation by the enzyme chymotrypsin (B1334515) over a period of three hours. researchgate.net Similarly, cyclic peptides incorporating beta-homoproline have shown improved stability in simulated gastric and intestinal fluids, a critical property for orally administered drugs. nih.gov This enhanced proteolytic stability is a crucial factor in prolonging the half-life and bioavailability of peptide therapeutics.

Table 1: In Vitro Stability of a Cyclic Peptide Containing a Beta-Homoproline Analogue

This table presents data on the stability of a cyclic peptide (Peptide 43) containing a beta-homoproline derivative against proteolytic and metabolic degradation compared to its parent compound.

| Compound | Proteolytic Stability (SGF/SIF, 8h) | Metabolic Stability (RLM CL) |

| Parent Compound (32) | Not specified | 85 ± 6 μl min⁻¹ mg⁻¹ |

| Cyclic Peptide (43) | High | 28 ± 3 μl min⁻¹ mg⁻¹ (Threefold improvement) |

| Data sourced from a study on orally bioavailable cyclic peptides. nih.gov SGF: Simulated Gastric Fluid, SIF: Simulated Intestinal Fluid, RLM CL: Rat Liver Microsomal Clearance. |

The enhanced stability conferred by L-beta-homoproline directly contributes to improved pharmacokinetic properties of peptide drugs. chemimpex.com By resisting premature degradation, peptides can circulate in the body for longer periods, leading to an increased half-life and sustained therapeutic effect. google.com The use of this compound in peptide synthesis is a key strategy for optimizing the pharmacological profile of therapeutic peptides. chemimpex.com This modification can lead to increased efficacy, as the peptide has more time to reach and interact with its target. chemimpex.com The development of hybrid polypeptides containing homoproline and other modified amino acids is an active area of research aimed at enhancing pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion. google.com

Enhanced Proteolytic Resistance

Targeted Therapeutic Development

This compound is a valuable asset in the rational design of targeted therapies. Its use allows for the creation of peptides and peptidomimetics with high specificity and affinity for their intended biological targets, which is crucial for developing effective and safe medicines. chemimpex.comchemimpex.com

The unique structural properties of this compound make it an important intermediate in the synthesis of novel pharmaceuticals. chemimpex.comfishersci.com It serves as a versatile building block, particularly in solid-phase peptide synthesis, enabling the creation of diverse peptide libraries for drug screening. fishersci.comnih.gov The conformational rigidity it provides is exploited in the design of inhibitors for various biological targets, including enzymes. High-throughput screening of compound libraries that include peptides containing beta-homoproline and its analogues facilitates the identification of lead compounds with potential therapeutic applications. nih.gov

A key application of this compound in drug development is in the creation of compounds designed to interact with specific biological pathways. chemimpex.com By incorporating this modified amino acid, researchers can fine-tune the structure of a peptide to ensure it selectively binds to a particular receptor or enzyme, thereby modulating a specific cellular process. chemimpex.com This targeted approach is fundamental to modern medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. chemimpex.com Derivatives of beta-homoproline have been investigated for their potential to inhibit enzymes involved in various cellular functions, such as cell adhesion and extracellular matrix formation, indicating their potential for treating related diseases.

The design of ligands for G-protein-coupled receptors (GPCRs) and integrin receptors represents a significant area of therapeutic research where β-amino acids are proving to be highly useful. acs.org These receptor families are involved in a vast array of physiological processes, making them important drug targets.

G-Protein-Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that play a role in numerous diseases. The development of peptide-based agonists or antagonists for these receptors is a promising therapeutic strategy. acs.org The incorporation of β-amino acids like beta-homoproline can help create peptides that mimic the structure of natural ligands, but with enhanced stability and tailored activity. acs.org Research has shown that even a small content of β-residues in a peptide can be sufficient for effective receptor binding, a critical consideration in designing ligands for the structurally demanding receptor-ligand complexes of GPCRs. acs.org

Integrin Receptors: Integrins are cell adhesion receptors that mediate interactions between cells and the extracellular matrix. acs.org They are involved in processes such as cell proliferation, angiogenesis, and metastasis, making them key targets for anti-cancer and anti-thrombotic drugs. acs.orgnih.gov Research has focused on developing inhibitors of specific integrins, such as αvβ1 and α5β1. nih.govresearchgate.net The use of homoproline analogues in designing these inhibitors has shown promise. For example, studies on αvβ1 integrin inhibitors have utilized N-arylsulfonyl-L-proline and homoproline scaffolds to develop potent and selective compounds. researchgate.net The interaction of secreted proteins with integrins can be a crucial step in signaling pathways that mediate cell proliferation, highlighting the importance of targeting these receptors. nih.gov

Table 2: Research Findings on Integrin Inhibition

This table summarizes findings related to the inhibition of integrin function.

| Target | Approach | Key Finding | Reference |

| α5β1 Integrin | Functional blockade with monoclonal antibodies | Inhibition of thrombin-induced DNA synthesis. | nih.gov |

| β1 Integrin | Functional blockade with monoclonal antibodies | Inhibition of cell attachment to the Cyr61 protein by ~30%. | nih.gov |

| αvβ1 Integrin | Synthesis of N-phenylsulfonyl-L-homoproline analogues | Analogues maintained excellent potency against the integrin. | researchgate.net |

Development of Enzyme Inhibitors and Biocatalysts

The unique structural characteristics of this compound make it a valuable building block in the development of enzyme inhibitors and biocatalysts. chemimpex.com Its incorporation into peptide sequences can lead to molecules with enhanced stability and specific conformations that can effectively interact with enzyme active sites.

Research has shown that derivatives of beta-homoproline can act as inhibitors for various enzymes. For instance, peptidomimetics containing beta-homoproline have been investigated as inhibitors of proteases like thrombin, a key enzyme in the blood coagulation cascade. The constrained cyclic structure of beta-homoproline helps in designing potent and selective inhibitors. Furthermore, inhibitors derived from Boc-L-beta-homoproline, a related compound, have been shown to target human transglutaminase 2, an enzyme involved in various cellular processes, including cell adhesion and apoptosis.

In the realm of biocatalysis, this compound and its derivatives contribute to the synthesis of complex molecules. chemimpex.com For example, hydroxylated derivatives of L-pipecolic acid (homoproline) are used as intermediates in the synthesis of β-lactamase inhibitors. google.com The development of engineered enzymes, or biocatalysts, for the synthesis of substituted lactams—core structures in many pharmaceuticals—represents a significant application. google.com These biocatalysts, such as engineered transaminases, can be used to produce chiral amines from dicarbonyl substrates, which are then cyclized to form the desired lactam heterocycles. google.com

Protein Engineering and Bioconjugation

This compound is a significant tool in the fields of protein engineering and bioconjugation. chemimpex.com Its application allows for the precise modification of proteins and the attachment of various biomolecules to create advanced therapeutic and diagnostic agents. chemimpex.com

Modification of Proteins for Improved Stability and Functionality

The rigid, cyclic structure of the homoproline residue can induce specific secondary structures, such as turns and helices, within the peptide chain. This conformational constraint can lead to improved thermal stability and a more defined three-dimensional structure, which is often crucial for biological activity and receptor binding affinity. acs.org By strategically replacing natural amino acids like proline with L-beta-homoproline, researchers can fine-tune the structural and functional properties of proteins for various biotechnological applications. chemimpex.comacs.org

| Application Area | Effect of L-beta-homoproline Incorporation | Reference |

| Peptide Therapeutics | Increased resistance to enzymatic hydrolysis | acs.org |

| Protein Folding | Induction of stable secondary structures | chemimpex.com |

| Receptor Binding | Enhanced affinity and specificity | acs.org |

Attachment of Biomolecules in Drug Delivery Systems

Bioconjugation is a key technique in modern drug delivery, involving the attachment of molecules to drug carriers to improve therapeutic outcomes. springernature.com this compound serves as a useful linker or building block in these systems. chemimpex.com Its carboxylic acid functional group and the Fmoc-protected amine allow for controlled, sequential coupling reactions, facilitating the attachment of biomolecules to drug carriers or other therapeutic agents. chemimpex.com

This process is essential for creating targeted drug delivery systems, where a cytotoxic drug, for example, is linked to a targeting ligand (like an antibody or peptide) that directs the conjugate to specific cells, such as cancer cells. rjonco.com The stability conferred by the beta-homoproline structure can help maintain the integrity of the conjugate until it reaches its target. chemimpex.com These bioconjugation strategies are pivotal in enhancing the efficacy and selectivity of therapeutic agents. rjonco.com

Research in Neuroscience and Neurological Disorders

The application of this compound extends into the field of neuroscience, where it is used to investigate peptide interactions in the nervous system and to develop potential treatments for neurological disorders. chemimpex.com

Studying Peptide Interactions in the Nervous System

This compound is utilized in the synthesis of peptide analogues to study their interactions with receptors and enzymes in the nervous system. chemimpex.com A notable example is the modification of endomorphin-1, an endogenous opioid peptide. When the natural proline residue in endomorphin-1 was replaced with L-beta-homoproline, the resulting analogue showed a significant increase in affinity for the μ-opioid receptor and enhanced resistance to enzymatic breakdown. acs.org This demonstrates how incorporating beta-homoproline can be a powerful strategy for modulating the biological activity of neuropeptides. acs.org Such studies provide valuable insights into the structure-activity relationships of peptides that regulate neurological functions. chemimpex.com

| Peptide Analogue | Modification | Observed Effect | Reference |

| Endomorphin-1 Analogue | Replacement of Proline with L-beta-Homoproline | ~20-fold greater activity and increased enzymatic stability | acs.org |

Development of Treatments for Neurological Disorders

The unique properties of beta-homoproline-containing peptides make them promising candidates for the development of novel therapeutics for neurological disorders. chemimpex.com L-beta-Homoproline hydrochloride, a related compound, has been noted for its inhibitory effects on enzymes involved in the biosynthesis of various neurotransmitters, suggesting its potential as a treatment for neurological conditions. guidechem.com

Furthermore, research into heterocycles containing β-amino acid moieties, which can be synthesized using building blocks like this compound, is exploring their potential as agents against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com The enhanced stability and specific receptor interactions of these modified peptides could lead to more effective and longer-lasting treatments for a range of debilitating neurological disorders. guidechem.com

Future Research Directions and Emerging Trends

Integration with Advanced Combinatorial Library Synthesis

The incorporation of Fmoc-L-beta-homoproline into advanced combinatorial library synthesis platforms, such as one-bead-one-compound (OBOC) libraries, represents a significant frontier in drug discovery. nih.govacs.org These libraries allow for the rapid synthesis and screening of millions of compounds, and the inclusion of structurally unique building blocks like this compound can greatly expand the chemical space available for identifying novel ligands and inhibitors. nih.gove-bookshelf.de

The Fmoc protecting group is central to many solid-phase peptide synthesis (SPPS) strategies used in combinatorial chemistry, making this compound a readily compatible component for these high-throughput methods. nih.govnih.gov The rigid pyrrolidine (B122466) ring of β-homoproline introduces specific conformational constraints into peptide backbones, which can lead to peptides with enhanced binding affinities and specificities for their biological targets. acs.org

Future research will likely focus on the development of specialized linkers and cleavage strategies optimized for peptides containing this compound within OBOC libraries. Furthermore, the systematic incorporation of this and other unnatural amino acids will enable the creation of highly diverse peptidomimetic libraries aimed at challenging targets, such as protein-protein interactions. acs.orgresearchgate.net

| Library Type | Key Features | Relevance of this compound |

| One-Bead-One-Compound (OBOC) | Massive diversity, high-throughput screening on bead | Introduces conformational rigidity, enhances potential for high-affinity binders. |

| Peptidomimetic Libraries | Focus on non-natural backbones and side chains | Key building block for creating novel scaffolds with improved stability and bioactivity. e-bookshelf.de |

| Cyclic Peptide Libraries | Constrained structures leading to higher stability and affinity | Facilitates the formation of well-defined cyclic structures. chemimpex.com |

Development of Novel Synthetic Routes with Green Chemistry Principles

The growing emphasis on sustainable chemistry is driving the development of greener synthetic routes for all chemical compounds, including this compound. rsc.orgresearchgate.net Current research in peptide synthesis is actively exploring alternatives to traditional solvents and reagents to reduce the environmental impact. chemrxiv.org

Key areas for future development in the synthesis of this compound and its derivatives include:

Biocatalysis: The use of enzymes, such as lipases or engineered proline hydroxylases, offers a highly selective and environmentally benign approach to the synthesis of chiral β-amino acids. mdpi.comsemanticscholar.orggoogle.com Research into enzymes capable of acting on proline analogs could lead to a direct and efficient biocatalytic route to L-beta-homoproline.

Greener Solvents and Reagents: Efforts are underway to replace hazardous solvents like N,N-dimethylformamide (DMF) with more sustainable alternatives in solid-phase peptide synthesis. chemrxiv.org The development of protocols that are efficient in greener solvent systems will be crucial for the sustainable production of peptides containing this compound.

Atom Economy and Process Intensification: Novel synthetic strategies, such as continuous-flow synthesis, can improve the efficiency and reduce waste in the production of β-amino acid esters and their subsequent protection with the Fmoc group. mdpi.comnih.gov One-pot procedures for the construction of β-lactam scaffolds, which can be precursors to β-amino acids, also represent a promising avenue for greener synthesis. acs.org

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Enzymatic Resolution/Synthesis | Highly enantioselective production of the L-beta-homoproline core. mdpi.comsemanticscholar.org |

| Alternative Solvents | Reduction of hazardous waste in the Fmoc protection and peptide synthesis steps. chemrxiv.org |

| Flow Chemistry | Increased efficiency and reduced waste for the synthesis of β-amino acid derivatives. mdpi.com |

| Mechanochemistry | Solvent-free synthesis of dipeptides, potentially applicable to building blocks. researchgate.net |

Exploration of New Biological Targets and Disease Areas

The incorporation of this compound into peptides can confer enhanced stability against enzymatic degradation and unique conformational properties, making them attractive candidates for targeting a wide range of biological processes and diseases. chemimpex.comchemimpex.com

Future research will likely expand the application of β-homoproline-containing peptides to new therapeutic areas:

Protein-Protein Interaction (PPI) Inhibitors: The constrained nature of peptides containing β-homoproline can help mimic the secondary structures, such as β-turns and helices, that are often involved in PPIs. acs.orgresearchgate.net This makes them promising scaffolds for developing inhibitors of PPIs implicated in cancer and other diseases.

Neurological Disorders: The ability of peptidomimetics to cross the blood-brain barrier is a significant challenge in drug development. The unique physicochemical properties imparted by β-homoproline may lead to peptides with improved central nervous system penetration, opening up possibilities for treating neurological disorders. chemimpex.com

Antimicrobial Peptides: The enhanced proteolytic stability of peptides containing β-amino acids is a key advantage in the development of new antimicrobial agents that can overcome resistance mechanisms.

| Potential Disease Area | Rationale for Using this compound Peptides |

| Oncology | Inhibition of protein-protein interactions crucial for tumor growth and survival. researchgate.net |

| Neurology | Design of peptidomimetics with potential for improved CNS penetration. chemimpex.com |

| Infectious Diseases | Development of proteolytically stable antimicrobial peptides. |

| Cardiovascular Disease | Increased inhibitory activity and stability against peptidases. acs.org |

Synergistic Approaches with Computational Chemistry and Structural Biology

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in modern drug discovery. nih.govnih.gov For this compound, computational and structural biology approaches are essential for understanding its conformational preferences and designing novel peptidomimetics with desired properties.

Conformational Analysis: Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the low-energy conformations of peptides containing β-homoproline. nih.govscirp.org This information is vital for designing peptides that adopt specific secondary structures, such as helices or turns, to interact with a biological target. nih.govresearchgate.net

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational docking can be used to predict how peptides incorporating this compound will bind. This allows for the rational design of modifications to improve binding affinity and selectivity before undertaking laborious and expensive synthesis.

Understanding β-Peptide Folding: Structural biology techniques, particularly X-ray crystallography and NMR spectroscopy, provide experimental validation of the computationally predicted structures. nih.gov Detailed structural information on how β-homoproline influences peptide folding is critical for the de novo design of complex and functional β-peptidic molecules. nih.govnih.gov

| Technique | Application to this compound Research |

| Molecular Dynamics (MD) Simulations | Predicting the conformational landscape and stability of β-homoproline-containing peptides. nih.gov |

| Quantum Mechanics (QM) Calculations | Determining the intrinsic conformational preferences of the β-homoproline residue. scirp.org |

| Molecular Docking | Guiding the design of peptides to fit into the binding sites of target proteins. |

| X-ray Crystallography & NMR Spectroscopy | Experimental determination of the three-dimensional structures of peptides containing β-homoproline. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Fmoc-L-beta-homoproline, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to L-beta-homoproline using Fmoc-Cl (chloride) in a buffered aqueous solution (pH >7) to prevent protonation of the amino group while avoiding excessive alkalinity, which degrades the Fmoc moiety . Post-synthesis, reverse-phase HPLC with UV detection (e.g., 265 nm for Fmoc absorption) is used to verify purity (>98%). Impurities such as free amino acids, dipeptide byproducts, or beta-alanine derivatives (from Fmoc-OSu side reactions) require gradient elution protocols and comparison to reference standards .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the absence of D-isomers and verify the homoproline backbone’s stereochemistry (e.g., cis/trans isomerism in the pyrrolidine ring) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., CHNO for this compound derivatives) .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD identifies packing interactions (e.g., Fmoc stacking in gel phases) .

Q. What are the primary applications of this compound in peptide chemistry?

- Methodological Answer : It is used to:

- Modulate Peptide Conformation : The beta-homoproline ring introduces steric constraints, favoring specific secondary structures (e.g., beta-turns) during solid-phase peptide synthesis (SPPS) .

- Prevent Aggregation : Its hydrophobic Fmoc group reduces peptide aggregation in SPPS by minimizing intermolecular interactions .

Advanced Research Questions

Q. How does the beta-homoproline backbone influence peptide conformational dynamics compared to proline?

- Methodological Answer : Beta-homoproline’s expanded ring (5-membered vs. proline’s 4-membered) alters dihedral angles, favoring cis-amide bonds. Computational studies (e.g., molecular dynamics simulations with AMBER force fields) predict reduced torsional strain, validated by circular dichroism (CD) spectra showing shifted minima at ~205 nm for beta-homoproline-containing peptides .

Q. What experimental strategies mitigate dipeptide formation during this compound synthesis?

- Methodological Answer : Dipeptide byproducts arise from residual amino groups reacting with Fmoc-Cl. Strategies include:

- pH Optimization : Maintain pH 8–9 with NaHCO to balance deprotonation (for acylation) and Fmoc stability .

- Controlled Stoichiometry : Limit Fmoc-Cl excess to <1.2 equivalents and use low-concentration solutions to reduce intermolecular coupling .

Q. How can this compound’s self-assembly into hydrogels be systematically studied?

- Methodological Answer :

- Gelation Kinetics : Monitor via oscillatory rheology (storage modulus G’ > loss modulus G’’) under varying pH (e.g., pH 4–7) and concentrations (1–5 wt%).

- Structural Analysis : Compare fiber X-ray diffraction (e.g., 4.7 Å spacing for Fmoc stacking) with single-crystal data to distinguish gel-phase packing from crystalline states .

Q. What computational approaches predict this compound’s role in peptide aggregation?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculate interaction energies between Fmoc groups and solvent/sidechains. Solvent-accessible surface area (SASA) analysis in MD simulations identifies hydrophobic patches driving aggregation .

Q. How do impurities like beta-alanine derivatives affect this compound’s performance in SPPS?

- Methodological Answer : Beta-alanine impurities (e.g., Fmoc-β-Ala-OH) introduce undesired flexibility, altering peptide folding. Detection via LC-MS (MRM transitions for m/z 311.3 → 120.1) and mitigation requires rigorous purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .

Tables for Key Data

Table 1 : Common Impurities in this compound Synthesis

Table 2 : Comparison of Proline vs. Beta-Homoproline in Peptide Design

| Parameter | Proline | Beta-Homoproline |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Preferred Amide Bond | Trans (~60%) | Cis (~80%) |

| Aggregation Tendency | High | Low (due to Fmoc) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.